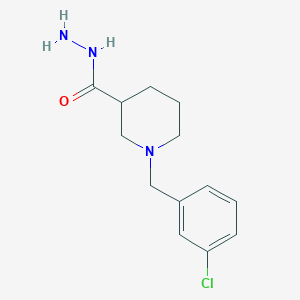
2-Amino-1-(naphthalen-1-yl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone involved crystallization in the monoclinic space group and exhibited a non-planar molecular structure . Another related compound, 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized from naphthalene-2,3-diol in seven steps with an overall yield of 44% . The synthesis of (S)-(+)-2-(2-naphthyl)-2-(N-methyl)aminoethanol from (R)-1-naphthalen-2-ylethane-1,2-diol involved a six-step procedure with a total yield of 39.7% .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene ring, which can influence the physical and chemical properties of the compound. For example, the crystal structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone showed a dihedral angle of 20.1(3)° between the naphthaldeyde plane and the 4-chloroaniline plane, indicating a non-planar structure .
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions. The use of 2-naphthalenemethyl (NAP) as a versatile amino protecting group demonstrates the chemical reactivity of naphthalene-related compounds. The chemo-selective cleavage of protected tertiary amines using DDQ in specific conditions highlights the potential for selective reactions in the presence of various functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be deduced from their molecular structure and the types of chemical reactions they undergo. The intramolecular hydrogen bond in 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone, for example, suggests potential for specific intermolecular interactions . The synthesis processes described in the papers also imply that these compounds can be modified through various chemical reactions, which can alter their physical and chemical properties .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Cinacalcet Hydrochloride : Efficient synthesis processes have been developed for key intermediates in the production of cinacalcet hydrochloride, a drug used in treating secondary hyperparathyroidism. These processes involve the synthesis of optically pure (1R)-(naphthalen-1-yl)ethanamine, an important intermediate in cinacalcet hydrochloride's production (Mathad et al., 2011).
Fluorescent Probes for Beta-Amyloids : A fluorescent probe for β-amyloids has been synthesized using a derivative of 2-Amino-1-(naphthalen-1-yl)ethan-1-one hydrochloride. This probe has shown high binding affinities toward Aβ(1–40) aggregates and is a potential tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Biochemical Applications
DNA Interaction and Docking Studies : Novel Schiff base ligands derived from 2-Amino-1-(naphthalen-1-yl)ethan-1-one hydrochloride have been synthesized, showing potential as suitable drug candidates due to their DNA binding activity. These ligands, along with their metal complexes, demonstrated significant DNA binding properties (Kurt et al., 2020).
Antibacterial and Antiviral Potential : Schiff bases synthesized from 2-Amino-1-(naphthalen-1-yl)ethan-1-one hydrochloride exhibited antibacterial activity against pathogenic bacteria and potential as SARS-CoV-2 inhibitors. The docking studies suggested their interaction with key viral enzymes (Al‐Janabi et al., 2020).
Material Science and Photophysical Studies
Synthesis of Fluorescent Materials : Derivatives of 2-Amino-1-(naphthalen-1-yl)ethan-1-one hydrochloride have been used in the synthesis of fluorescent materials, showing significant potential in applications such as biological assays and emissive properties when attached to surfaces (Clares et al., 2004).
Photophysical Behavior of Probes : The compound's derivatives have been studied for their photophysical behavior in various solvents, providing insights that are crucial for interpreting their properties in biological systems (Cerezo et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-amino-1-naphthalen-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO.ClH/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7H,8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUPZPWJDHPXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(naphthalen-1-yl)ethan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)

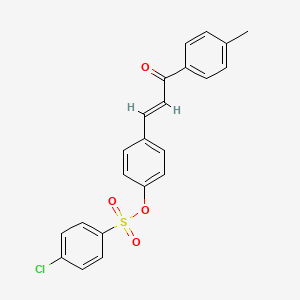
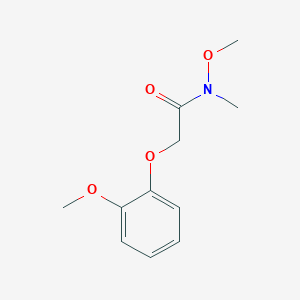
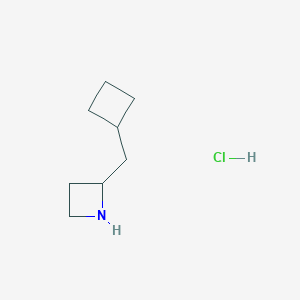
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)
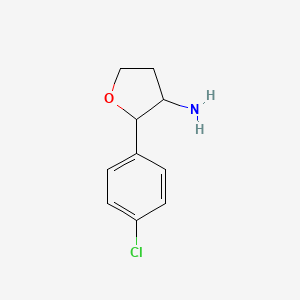

![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)
![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)
![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)
